N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide
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Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,4-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H21NO4S2 and its molecular weight is 331.45. The purity is usually 95%.
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Scientific Research Applications
Catalytic Reagents for Silylation
Studies have identified sulfonamide derivatives as effective catalysts for the silylation of alcohols, phenols, and thiols. These catalysts, including poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, facilitate the silylation process in the presence of hexamethyldisilazane, enhancing the efficiency of chemical syntheses under both solvent and solvent-free conditions, as well as under microwave irradiation (Ghorbani‐Vaghei et al., 2006).
Fluorescent Probes for Thiophenols
The development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols has been facilitated by sulfonamide derivatives. These probes, designed for high sensitivity and selectivity, are important in chemical, biological, and environmental sciences. The use of sulfonamide groups in the probe design enhances the detection capabilities for thiophenols in water samples, demonstrating the application prospects of these compounds in environmental and biological sciences (Wang et al., 2012).
Electrochemical Reduction Studies
Research into the electrochemical reduction of sulfonamides, such as N,N-dimethyl- and p-cyanobenzenesulfonamide, has provided insights into their redox behavior. These studies help understand the chemical properties and potential applications of sulfonamides in various electrochemical processes (Santelices & Hawley, 1977).
Investigation of Tautomeric Behavior
Sulfonamide derivatives have been utilized in studies investigating the tautomeric behavior of molecules, which is crucial for understanding their pharmaceutical and biological activities. Techniques such as Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods have been employed to identify the tautomeric forms of these molecules, providing valuable insights into their chemical and biological properties (Erturk et al., 2016).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-4-15(13-7-8-20(16,17)10-13)21(18,19)14-6-5-11(2)12(3)9-14/h5-6,9,13H,4,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYFHPZOXRXRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.